1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone
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Overview
Description
1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethanone typically involves multi-step organic reactions. One common approach is:
Formation of the oxadiazole ring: Starting from 4-(2-methylpropyl)benzonitrile, a cyclization reaction is often performed using hydrazine hydrate and an appropriate oxidizing agent such as chloramine-T to form 4-(2-methylpropyl)phenyl)-1,2,4-oxadiazole.
Aromatic substitution: The resultant oxadiazole is then subjected to an electrophilic aromatic substitution with a compound like 4-bromoacetophenone under conditions such as a solvent like dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to yield 1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethanone.
Industrial Production Methods: Industrial production may utilize a similar synthetic route with optimizations for cost and efficiency. Reactions are scaled up in continuous flow reactors, and catalysts may be employed to enhance yield and reduce reaction times. Purification typically involves recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often involving reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce specific functional groups.
Substitution: Electrophilic or nucleophilic substitutions may be facilitated by appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidants like potassium permanganate and hydrogen peroxide.
Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Base catalysts for substitution reactions, often involving organic solvents like DMF or acetonitrile.
Major Products Formed:
Oxidation might yield carboxylic acids or alcohol derivatives.
Reduction can lead to hydrogenated intermediates.
Substitution reactions result in various functionalized analogs, depending on the substituents used.
Scientific Research Applications
Chemistry: As a versatile precursor in organic synthesis, it is used to develop new materials and study reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery, especially within antimicrobial or anticancer research.
Medicine: It can serve as a scaffold for designing pharmaceuticals with targeted therapeutic effects.
Industry: Its structural attributes may find applications in creating advanced materials or specialized chemicals.
Mechanism of Action
The compound’s effects are largely dictated by the oxadiazole ring, which can interact with biological targets through hydrogen bonding, Van der Waals forces, and π-π stacking interactions. These molecular interactions can modulate biological pathways, including enzyme inhibition or receptor activation, thereby influencing cellular processes.
Comparison with Similar Compounds
1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethanone is unique due to its specific substitution pattern and the presence of an oxadiazole ring. Comparatively, compounds like 1,2,4-oxadiazole analogs differ in their substituent groups, affecting their chemical reactivity and biological activity.
List of Similar Compounds:
1,2,4-Oxadiazole derivatives with various aromatic and aliphatic substituents.
Benzoxadiazole compounds differing in functional groups.
Pyrazole and isoxazole analogs with comparable structures but different heteroatoms.
This compound stands out due to its unique functional groups and potential for diverse applications in research and industry. Its synthesis, reactivity, and biological relevance make it a valuable entity in scientific exploration.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)12-15-4-6-18(7-5-15)20-21-19(22-24-20)17-10-8-16(9-11-17)14(3)23/h4-11,13H,12H2,1-3H3 |
InChI Key |
WTJCCVIKIDGPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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